![molecular formula C10H23Cl2N3O B1424107 N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride CAS No. 1236267-70-1](/img/structure/B1424107.png)
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride
説明
“N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is a chemical compound with the molecular formula C10H23Cl2N3O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is complex, as it includes a pyrrolidine ring, a carboxamide group, and a dimethylamino propyl group . More detailed structural analysis would require additional data or computational modeling.Chemical Reactions Analysis
The compound has been used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .科学的研究の応用
Thermo- and pH-Responsive Polymers
This compound is used in the synthesis of thermo- and pH-responsive polymers. These polymers can change their physical properties in response to temperature and pH changes, making them useful in drug delivery systems where controlled release is essential. The polymers synthesized from this compound exhibit flexible chain properties and have potential applications in creating smart materials that respond to environmental stimuli .
CO2 Sensing and Capture
Poly(N-[3-(dimethylamino)propyl] methacrylamide), synthesized from this compound, has been tested for its electrical response to CO2 over long periods. This application is crucial for developing CO2 sensors that are consistent and reliable for measuring CO2 concentration in various contexts, including medical, air quality monitoring, and smart food packaging .
Copolymerization with Hydrophobic Monomers
The compound is involved in the radical copolymerization with hydrophobic monomers like n-dodecyl acrylate or n-dodecyl methacrylate. This process creates copolymers with unique compositional heterogeneity, which could be used in creating specialized coatings or adhesives with tailored properties for specific industrial applications .
Conformational and Hydrodynamic Characterization
Research involving this compound includes studying the conformational and hydrodynamic characteristics of synthesized polymers. Understanding these properties is vital for predicting the behavior of polymers in solutions, which is important for applications in biotechnology and materials science .
Aggregation Behavior Analysis
The compound is used to analyze the aggregation behavior of polymers in solutions. This analysis is significant for the development of polymer-based therapeutics and diagnostics, as aggregation can affect the efficacy and safety of these products .
Phase Separation Temperature Studies
Studies involving this compound also focus on determining the phase separation temperatures of polymers. This information is critical for designing polymers that can function under specific environmental conditions, such as in temperature-sensitive drug delivery systems .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-4-7-12-10(14)9-5-3-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFCCJUOYXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







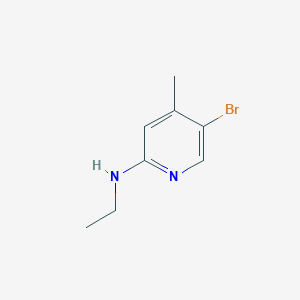
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)

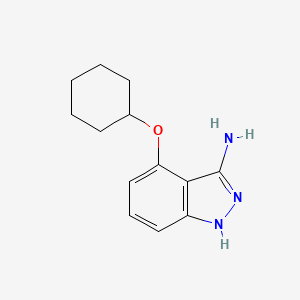
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)

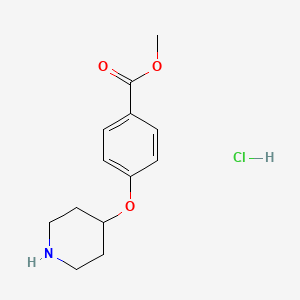
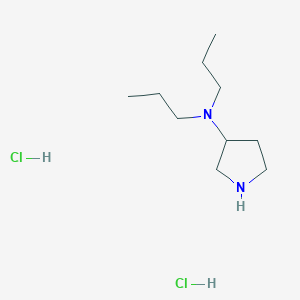
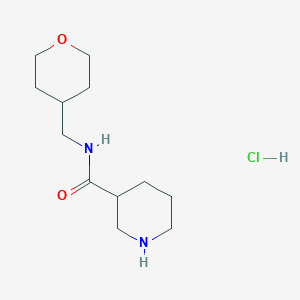
![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)